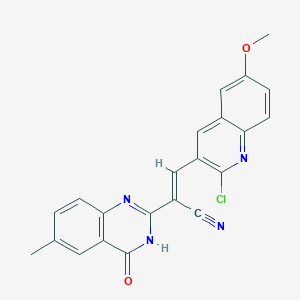![molecular formula C15H19N3O4 B2378570 N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine CAS No. 1885095-00-0](/img/structure/B2378570.png)
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine is a synthetic compound known for its unique structural configuration and significant applications in various scientific fields, particularly chemistry and biology. The compound is characterized by a complex ring structure that confers a variety of biochemical properties, making it an intriguing subject for scientific research and practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine typically involves multi-step organic synthesis processes. The primary synthetic route begins with the preparation of the core structure, followed by the addition of various functional groups. This process often includes steps such as cyclization, oxidation, and selective carbonylation.
Reaction conditions for synthesizing this compound are meticulously controlled, involving specific temperatures, pressures, and pH levels. Solvent choices and catalyst options also play crucial roles in ensuring the successful formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized versions of laboratory protocols. Advanced equipment such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the purity and yield of the compound. Standard operating procedures ensure consistency across batches, crucial for applications requiring high precision.
Analyse Des Réactions Chimiques
Types of Reactions: N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine undergoes several types of chemical reactions:
Oxidation: : Conversion into higher oxidation states.
Reduction: : Addition of hydrogen or removal of oxygen.
Substitution: : Replacement of a functional group by another.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halides for substitution are commonly used. Reaction conditions vary, but typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products of these reactions often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes or applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable tool in studying reaction mechanisms and developing new synthetic pathways.
Biology: In biological research, the compound is studied for its interactions with various biomolecules. It can act as a ligand in binding studies, helping researchers understand protein-ligand interactions and enzyme kinetics.
Medicine: Potential medical applications include its use as a model compound in drug development. Researchers investigate its pharmacokinetics and pharmacodynamics to design new therapeutic agents.
Industry: Industrial applications include its use in the production of advanced materials and as a precursor for manufacturing bioactive compounds. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action for N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine involves its interaction with specific molecular targets. These interactions can modulate pathways involved in biochemical processes, such as enzyme inhibition or receptor activation. Studies have shown that the compound can bind to active sites of enzymes, altering their activity and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine analogs
Structural isomers with slight variations in functional groups
Related compounds with similar ring structures but different substituents
Uniqueness: N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine stands out due to its specific configuration and the biological activity it exhibits. Its ability to engage in diverse chemical reactions and its applications across multiple scientific disciplines highlight its significance.
This compound serves as a prime example of how complex chemical structures can lead to a wide array of functional and practical applications, bridging the gap between synthetic chemistry and real-world uses.
Propriétés
IUPAC Name |
(2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAARVQDZUJVXQE-DCAQKATOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2378488.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one](/img/structure/B2378492.png)
![N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2378493.png)

![1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B2378497.png)

![4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2378500.png)


![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2378504.png)


![[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2378509.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2378510.png)
